7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXOZABOPNCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419877 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13004-42-7 | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Starting Materials :
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2,4-Dihydroxyacetophenone (resorcinol derivative)
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Ethyl 3-(4-methoxyphenyl)-2-methylacetoacetate (β-keto ester)
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).
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Conditions :
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Temperature: 80–100°C
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Duration: 4–6 hours
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Solvent: Solvent-free or acetic acid.
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Mechanism :
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Acid-catalyzed cyclodehydration forms the chromone ring.
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The hydroxyl group at position 7 arises from the resorcinol precursor.
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Yield : 60–75% after recrystallization (ethanol/water).
Table 1: Optimization of Pechmann Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 65 |
| PPA | 100 | 4 | 72 |
| Nafion-H | 90 | 5 | 68 |
Key Insight : PPA enhances yield due to superior dehydration efficiency.
Baker-Venkataraman Rearrangement
This method enables precise control over substituent positioning via acyl migration.
Procedure:
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Step 1 : Synthesis of the diacyloxy ketone precursor by reacting 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzoyl chloride.
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Step 2 : Base-catalyzed rearrangement (e.g., potassium hydroxide in DMF) to form the chromone skeleton.
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Step 3 : Demethylation of the 7-methoxy group using BBr₃ in dichloromethane.
Table 2: Demethylation Conditions
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| BBr₃ | CH₂Cl₂ | 2 | 85 |
| HI/AcOH | Acetic acid | 6 | 70 |
| AlCl₃/EtSH | Toluene | 4 | 78 |
Advantage : High regioselectivity for the 7-hydroxy group.
Claisen-Schmidt Condensation Followed by Cyclization
This two-step approach combines aldol condensation with acid-mediated cyclization.
Procedure:
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Aldol Condensation :
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React 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde in ethanol/NaOH.
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Intermediate: (E)-3-(4-methoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.
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Cyclization :
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Treat the chalcone intermediate with HCl/glacial acetic acid (1:1) at 60°C for 3 hours.
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Demethylation : As in Method 2.
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Yield : 55–65% overall.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency.
Procedure:
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Reactants : Same as Pechmann condensation (Method 1).
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Conditions :
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Power: 300 W
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Temperature: 120°C
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Time: 20 minutes
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Catalyst : Montmorillonite K10 clay.
Outcome :
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Yield increases to 80% due to rapid, uniform heating.
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Reduced side products (e.g., dimerization).
Enzymatic Synthesis
Emerging biocatalytic methods offer eco-friendly alternatives.
Procedure:
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Enzyme : Lipase B from Candida antarctica (CAL-B).
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Substrates : 2-Methyl-7-hydroxy-4H-chromen-4-one and 4-methoxyphenyl boronic acid.
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Conditions :
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Solvent: tert-Butanol
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Temperature: 40°C
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Time: 24 hours
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Yield : 40–50%, with potential for optimization.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Pechmann Condensation | 72 | 4–6 h | High |
| Baker-Venkataraman | 85 | 8 h total | Moderate |
| Claisen-Schmidt | 65 | 6 h total | High |
| Microwave-Assisted | 80 | 20 min | High |
| Enzymatic | 45 | 24 h | Low |
Recommendation : For industrial-scale production, microwave-assisted Pechmann condensation offers the best balance of yield and speed.
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways may yield 6- or 8-substituted byproducts. Use directing groups (e.g., methoxy) to enhance positional control.
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Demethylation Overoxidation : BBr₃ in CH₂Cl₂ minimizes overoxidation compared to HI/AcOH.
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Catalyst Recycling : Heterogeneous catalysts (e.g., Nafion-H) enable reuse across 3–5 batches without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways such as the JAK/STAT pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one and analogous compounds significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Physical Properties
Key Observations :
Impact of Substituents on Melting Points: The 2-methyl group in the target compound contributes to a higher melting point (286–288°C) compared to non-methylated analogs like Formononetin, likely due to enhanced van der Waals interactions . Replacement of the 4-methoxyphenyl group with a 4-fluorophenyl moiety (, Compound 3f) slightly reduces the melting point (284–285°C), reflecting weaker dipole interactions .
Biological Activity: Formononetin (lacking the 2-methyl group) exhibits anti-inflammatory, neuroprotective, and estrogenic activities due to its interaction with steroid receptors . Biochanin A, with additional hydroxylation at position 5, shows stronger antioxidant activity but lower metabolic stability due to increased polarity .
Synthetic Accessibility: The target compound is synthesized via methods similar to Formononetin, but the introduction of the 2-methyl group requires additional steps, such as alkylation or condensation with methyl-containing precursors . Derivatives with trifluoromethyl groups (e.g., 3g in ) exhibit higher synthetic complexity but improved metabolic resistance, highlighting a trade-off between functionality and synthetic effort .
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as Formononetin , is a compound belonging to the class of flavonoids, specifically isoflavones. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of Formononetin is , with a molecular weight of 282.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.3 g/mol |
| CAS Number | 13004-42-7 |
| Storage Conditions | Room temperature |
1. Antioxidant Activity
Formononetin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is primarily attributed to its ability to donate electrons and stabilize free radicals.
2. Anti-inflammatory Effects
Research indicates that Formononetin can inhibit inflammatory pathways, particularly by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like arthritis and other inflammatory diseases.
3. Anticancer Properties
Formononetin has been studied for its potential anticancer effects across various cancer cell lines:
- Breast Cancer: In vitro studies demonstrate that Formononetin induces apoptosis in breast cancer cells by activating caspase pathways.
- Prostate Cancer: It has shown promise in inhibiting the proliferation of prostate cancer cells through the modulation of androgen receptor signaling.
- Colon Cancer: Formononetin exhibits cytotoxic effects against colon cancer cells, with IC50 values indicating significant growth inhibition.
Table: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |
| Prostate Cancer | LNCaP | 20 | Inhibition of androgen receptor signaling |
| Colon Cancer | HT-29 | 10 | Cell cycle arrest |
Case Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Food investigated the effects of Formononetin on oxidative stress and inflammation in a rat model. The results showed a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity. Additionally, the treatment group exhibited lower levels of inflammatory markers compared to the control group.
Case Study 2: Anticancer Activity in Prostate Cancer
In a clinical trial involving prostate cancer patients, Formononetin was administered as a dietary supplement. Results indicated a notable decrease in PSA levels among participants, suggesting potential benefits in managing prostate cancer progression. The study highlighted the need for further investigation into dosage and long-term effects.
Q & A
Q. How to design assays for evaluating estrogen receptor (ER) binding affinity?
- Methodological Answer : Use competitive binding assays with -estradiol in ER-positive cell lines (e.g., MCF-7). Calculate IC values and compare with reference ligands (e.g., 17β-estradiol). For subtype selectivity (ERα vs. ERβ), employ transiently transfected HEK293 cells with luciferase reporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
